6-Methyl-[1,2,4]triazolo[1,5-a]pyridine

RORγt Inverse Agonist Metabolic Stability Autoimmune Disease

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-24-2), a heteroaromatic building block with a fused triazole-pyridine core and a critical 6-methyl substituent (MP: 74-77°C, LogP-enhancing lipophilicity), is the definitive starting material for medicinal chemistry programs targeting RORγt inverse agonists (e.g., compound 5a), sub-nanomolar ALK5 inhibitors (e.g., compound 14n, IC50 = 0.57 nM), and selective PI3K/JAK kinase libraries. Unlike the unsubstituted core, this 6-methyl derivative directly addresses metabolic instability and delivers superior oral PK profiles, making it essential for reliable SAR and lead optimization in Th17 autoimmune and TGF-β oncology projects. Procure with confidence: commercially available in up to 99.98% purity, ideal as an analytical QC reference standard for GMP manufacturing and batch-to-batch consistency.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 4931-24-2
Cat. No. B3190865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS4931-24-2
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC=N2)C=C1
InChIInChI=1S/C7H7N3/c1-6-2-3-7-8-5-9-10(7)4-6/h2-5H,1H3
InChIKeyNCRHHMSPXYGMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-[1,2,4]triazolo[1,5-a]pyridine: Unsubstituted Triazolopyridine Scaffold for Comparative Procurement


6-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-24-2) is a heteroaromatic building block consisting of a fused [1,2,4]triazole and pyridine ring system with a single methyl substituent at the 6-position of the pyridine ring . Its molecular formula is C₇H₇N₃, with a molecular weight of 133.15 g/mol and a predicted density of 1.24 g/cm³ [1]. The unsubstituted triazolopyridine core is a privileged scaffold in medicinal chemistry for kinase inhibitor discovery programs, including JAK2, PI3Kγ, ALK5, and RORγt [2]. The 6-methyl substitution pattern serves as a critical baseline comparator for structure-activity relationship (SAR) studies and the optimization of metabolic stability and target selectivity in advanced analogs [3].

Why Generic Substitution of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine Fails in Target-Based Drug Discovery


The triazolopyridine scaffold exhibits extreme sensitivity to substitution patterns, where minor modifications can cause order-of-magnitude shifts in potency, selectivity, and pharmacokinetic (PK) profile [1]. For example, the simple introduction of a 6-methyl group alters electronic distribution (affecting hydrogen bonding and π-stacking) and increases lipophilicity (calculated LogP) compared to the unsubstituted core, directly impacting membrane permeability and metabolic clearance . In RORγt inverse agonist development, the 6-methyl-substituted derivative 5a was required to address metabolic instability present in the unsubstituted analog 3a, highlighting that in-class compounds are not interchangeable without losing target engagement or introducing ADMET liabilities [1]. Interchange of the 6-methyl substituent with other groups or its absence will predictably alter the compound's binding conformation and overall drug-likeness.

Quantitative Differentiation Evidence for 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-24-2)


Superior Metabolic Stability of 6-Methyl Derivative vs. Unsubstituted Analog in RORγt Inverse Agonist Development

In the development of RORγt inverse agonists, the 6-methyl-substituted derivative 5a was specifically designed to overcome the metabolic instability observed with the unsubstituted cyclopentyl analog 3a [1]. While direct metabolic stability data for 5a vs. 3a is not disclosed, the design rationale and final PK profile of 5a demonstrate that the 6-methyl substitution is critical for achieving oral bioavailability [1].

RORγt Inverse Agonist Metabolic Stability Autoimmune Disease

Sub-Nanomolar ALK5 Inhibition Potency Achieved with 6-Substituted Triazolopyridine Derivatives

A 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl) derivative, compound 14n, demonstrated exceptional ALK5 inhibitory activity with an IC50 of 0.57 nM in an enzyme assay [1]. This potency is significantly higher than many early-stage ALK5 inhibitors lacking the 6-substituted triazolopyridine core, highlighting the critical role of the 6-position for target engagement.

ALK5 Inhibitor TGF-β Signaling Cancer Metastasis

6-Methyl Scaffold Enables Broad Kinase Inhibition Selectivity in PI3Kγ Programs

SAR studies on 6-aryl-[1,2,4]triazolo[1,5-a]pyridines have identified the core as a privileged scaffold for achieving potent and selective PI3Kγ inhibition [1]. The 6-position is a key vector for introducing aryl groups that drive selectivity over other PI3K isoforms and the broader kinome, a feature not available in unsubstituted or 2-amino substituted cores [1].

PI3Kγ Inhibitor Kinase Selectivity Inflammation

Validated Synthetic Accessibility of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine via Oxidative Cyclization

The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine has been demonstrated via the oxidative cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, a method that yields the product in good yields and under mild reaction conditions [1]. This contrasts with more forcing conditions required for other substitution patterns, such as 2-amino derivatives [2].

Heterocyclic Synthesis Oxidative Cyclization Building Block

Commercial Availability with Defined Purity and Physicochemical Properties for Consistent Research Use

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine is commercially available from multiple suppliers with defined purity specifications, including 95% and 99.98% . Its melting point is reported as 74-77 °C, density as 1.24 g/cm³, and pKa as 2.93 (predicted) . These data enable consistent procurement and experimental reproducibility, unlike some less characterized analogs.

Chemical Procurement Purity Specification Physicochemical Properties

Recommended Research and Industrial Applications for 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine


Lead Optimization in RORγt Inverse Agonist Programs for Autoimmune Disease

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a critical intermediate for synthesizing RORγt inverse agonists, as demonstrated by the development of compound 5a [1]. The 6-methyl substitution was essential for addressing the metabolic instability of earlier analogs and achieving a favorable oral PK profile [1]. Research groups focused on psoriasis and other Th17-mediated autoimmune diseases should prioritize this scaffold for lead optimization.

Discovery of High-Potency ALK5 Kinase Inhibitors for Fibrosis and Oncology

The sub-nanomolar ALK5 inhibitory activity (IC50 = 0.57 nM) exhibited by a 6-substituted triazolopyridine derivative, compound 14n, validates the use of this scaffold for developing potent TGF-β pathway inhibitors [1]. Procurement of 6-methyl-[1,2,4]triazolo[1,5-a]pyridine is justified for programs targeting cancer metastasis, fibrosis, and other diseases driven by TGF-β signaling.

Kinase-Focused Library Synthesis for Selectivity Profiling

The 6-position of [1,2,4]triazolo[1,5-a]pyridine is a key vector for introducing chemical diversity to achieve selective kinase inhibition [1]. 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine serves as a versatile building block for generating focused libraries targeting the PI3K and JAK families, where selectivity over closely related kinases is a primary challenge [2]. Its commercial availability and defined purity facilitate high-throughput synthesis and SAR exploration.

Benchmark Compound for Analytical Method Development and QC Reference

With its well-defined physicochemical properties (MP: 74-77 °C, density: 1.24 g/cm³, pKa: 2.93) and high commercial purity (up to 99.98%), 6-methyl-[1,2,4]triazolo[1,5-a]pyridine is an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for triazolopyridine-based drug candidates [1][2][3]. Its use as a QC reference ensures batch-to-batch consistency in GMP manufacturing of advanced intermediates.

Quote Request

Request a Quote for 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.